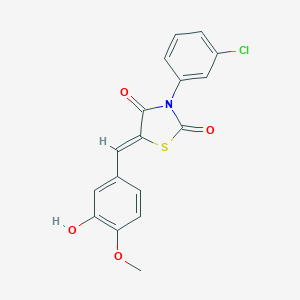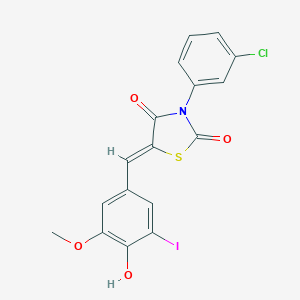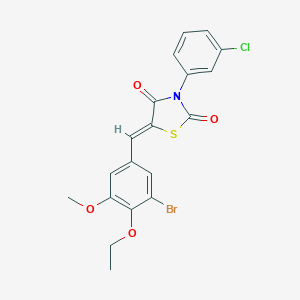![molecular formula C19H18ClN5O3S B301283 isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. This compound is a member of the tetrazole family of compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial activity. It has also been shown to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a useful tool for studying these biological processes. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate. One direction is to further investigate its potential use as a therapeutic agent for various diseases, such as cardiovascular diseases, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand its biological activities. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, in order to make it more accessible to researchers.
Méthodes De Synthèse
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate can be synthesized through a multi-step process. The first step involves the synthesis of 4-(bromomethyl) benzoic acid, which is then reacted with isopropyl alcohol to form isopropyl 4-(bromomethyl)benzoate. This compound is then reacted with 1-(4-chlorophenyl)-1H-tetrazole-5-thiol in the presence of a base to form isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)amino]benzoate. Finally, this compound is acetylated using acetic anhydride to form this compound.
Applications De Recherche Scientifique
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate has been the subject of extensive scientific research due to its potential use as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C19H18ClN5O3S |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
propan-2-yl 4-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18ClN5O3S/c1-12(2)28-18(27)13-3-7-15(8-4-13)21-17(26)11-29-19-22-23-24-25(19)16-9-5-14(20)6-10-16/h3-10,12H,11H2,1-2H3,(H,21,26) |
Clé InChI |
RPUXIXAWIKOOJY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)





![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)


![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)